![molecular formula C13H15ClIN3 B14127143 6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 96199-54-1](/img/structure/B14127143.png)
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is a synthetic organic compound belonging to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a chloro, cyano, and iodide group attached to a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Substituents: The chloro, cyano, and diethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzimidazole core can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Reduction: Formation of amine derivatives.
Oxidation: Formation of N-oxide derivatives.
科学研究应用
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.
作用机制
The mechanism of action of 6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
5-Chloro-6-cyano-1,3-diethyl-2-methyl-1H-benzimidazole: Lacks the iodide group but shares similar structural features.
6-Chloro-5-cyano-1,3-dimethyl-2-methyl-1H-benzimidazole: Similar structure but with different alkyl substituents.
Uniqueness
6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of the iodide group, which can enhance its solubility and reactivity. The combination of chloro, cyano, and iodide groups also provides a unique electronic environment, making it a versatile compound for various applications.
属性
CAS 编号 |
96199-54-1 |
|---|---|
分子式 |
C13H15ClIN3 |
分子量 |
375.63 g/mol |
IUPAC 名称 |
6-chloro-1,3-diethyl-2-methylbenzimidazol-3-ium-5-carbonitrile;iodide |
InChI |
InChI=1S/C13H15ClN3.HI/c1-4-16-9(3)17(5-2)13-7-11(14)10(8-15)6-12(13)16;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RAJBEVMGQNCKMR-UHFFFAOYSA-M |
规范 SMILES |
CCN1C(=[N+](C2=C1C=C(C(=C2)C#N)Cl)CC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127064.png)
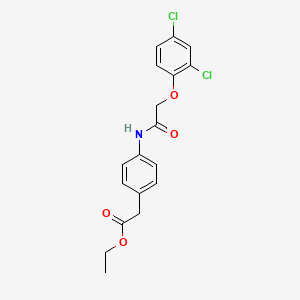
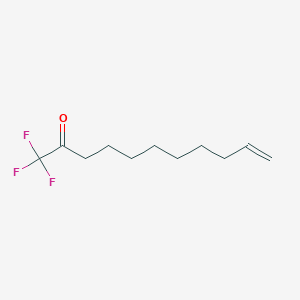


![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)
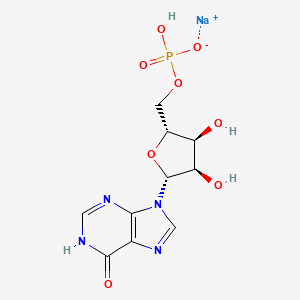
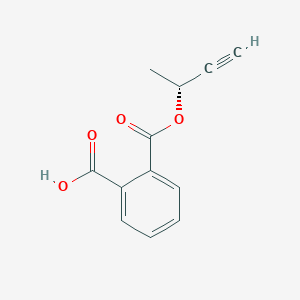

![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
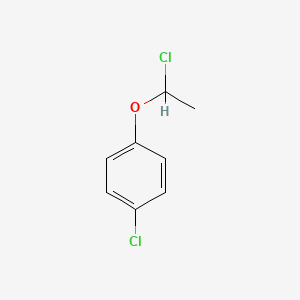
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
